molecular formula C17H20ClN3O B6444077 3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640889-30-9

3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6444077
CAS No.: 2640889-30-9
M. Wt: 317.8 g/mol
InChI Key: UVABIWKRVXDPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with a chloro group and a piperidine ring attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This may involve the reduction of pyridine to piperidine, followed by functionalization to introduce the methyl group.

    Methoxylation: The piperidine intermediate is then reacted with a methoxy group, often using methanol and a suitable catalyst under reflux conditions.

    Chlorination: The final step involves the introduction of the chloro group to the pyridine ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution with amines could produce aminopyridines.

Scientific Research Applications

3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
  • 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
  • 3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyridine

Uniqueness

3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern on the pyridine and piperidine rings This unique arrangement can lead to distinct biological activities and chemical reactivity compared to its analogs

Properties

IUPAC Name

3-chloro-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-11-20-7-3-17(16)22-13-14-4-8-21(9-5-14)12-15-2-1-6-19-10-15/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVABIWKRVXDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.